Ethyl β-D-Apiofuranoside: Structural Elucidation, Synthesis, and Applications in Glycobiology
Ethyl β-D-Apiofuranoside: Structural Elucidation, Synthesis, and Applications in Glycobiology
Executive Summary
D-Apiose is a naturally occurring, branched-chain pentose sugar predominantly found in the plant cell wall polysaccharide rhamnogalacturonan-II (RG-II)[1]. Due to its unique structural topology, the synthesis and characterization of apiofuranosides are critical for advancing plant biochemistry, developing novel glycosidase inhibitors, and screening for specific hydrolytic enzymes[2].
Ethyl β-D-apiofuranoside serves as a highly stable, minimal aglycone model in these studies. This technical guide provides a comprehensive analysis of its chemical structure, molecular weight, step-by-step synthetic methodologies, and analytical validation protocols. By understanding the causality behind stereoselective glycosylation and NMR-based conformational analysis, researchers can reliably synthesize and utilize this compound in advanced glycobiology workflows.
Structural Chemistry and Molecular Properties
Unlike typical linear-chain pentoses (e.g., ribose or arabinose), D-apiose (3-C-(hydroxymethyl)-D-glycero-aldotetrose) contains a branched carbon backbone. In its cyclic form, it exclusively adopts a five-membered furanose ring.
In Ethyl β-D-apiofuranoside , an ethyl group is attached to the anomeric carbon (C-1) via a β -glycosidic bond. The β -configuration dictates that the aglycone (ethyl group) and the branched hydroxymethyl group at C-3 are oriented on opposite faces of the furanose ring. This specific spatial arrangement is crucial, as apiofuranosidases (enzymes that cleave this bond) are highly stereospecific[2].
Quantitative Physicochemical Data
The following table summarizes the core quantitative and physicochemical properties of Ethyl β-D-apiofuranoside, serving as a baseline for analytical comparison[3],[4].
| Property | Value / Description |
| Chemical Name | Ethyl β-D-apiofuranoside |
| CAS Number | 1932405-61-2 |
| Molecular Formula | C 7 H 14 O 5 |
| Molecular Weight | 178.18 g/mol |
| Anomeric Configuration | Beta ( β ) |
| Ring Structure | Furanose (5-membered) |
| Physical Appearance | Colorless syrup / Oil |
| Storage Conditions | 2–8°C (Refrigerator), Desiccated |
Synthetic Methodologies and Mechanistic Causality
Direct Fischer glycosylation of unprotected D-apiose is synthetically unviable because it yields a complex, thermodynamically driven mixture of α/β anomers. To achieve high stereoselectivity and yield, researchers must employ a protecting-group strategy that sterically dictates the outcome of the glycosylation event[1].
Protocol: Stereoselective Synthesis of Ethyl β-D-apiofuranoside
This protocol establishes a self-validating synthetic loop where the choice of protecting group directly controls the stereochemical outcome.
Step 1: Preparation of the Acetonide Precursor
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Action: Suspend D-apiose in anhydrous acetone. Add a catalytic amount of concentrated sulfuric acid (H 2 SO 4 ) and stir at room temperature.
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Causality: Unprotected apiose exists in an equilibrium of acyclic and cyclic forms. The 2,3-cis-diol of the apiofuranose ring readily forms a cyclic acetal with acetone. This 2,3-O-isopropylidene protection locks the sugar in the furanose form and sterically shields the α -face, ensuring that subsequent nucleophilic attack occurs exclusively from the β -face[1].
Step 2: Glycosyl Donor Activation
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Action: Convert the anomeric hydroxyl group of 2,3-O-isopropylidene-D-apiofuranose to a trichloroacetimidate leaving group using trichloroacetonitrile and a catalytic amount of DBU in dichloromethane (DCM).
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Causality: The trichloroacetimidate is a highly reactive yet stable glycosyl donor. It allows for glycosylation under extremely mild Lewis acidic conditions, preventing the premature degradation of the acid-sensitive furanose ring.
Step 3: Stereoselective Glycosylation
-
Action: Dissolve the activated donor and anhydrous ethanol (the aglycone) in dry DCM. Cool to -20°C under an argon atmosphere. Add boron trifluoride diethyl etherate (BF 3 ·OEt 2 ) dropwise.
-
Causality: The low temperature slows the reaction kinetics, maximizing the stereodirecting effect of the 2,3-O-isopropylidene group. The Lewis acid promotes the departure of the leaving group, forming an oxocarbenium ion intermediate that is attacked by ethanol from the less sterically hindered β -face[2].
Step 4: Acidic Deprotection
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Action: Isolate the protected intermediate and treat it with an 80% aqueous trifluoroacetic acid (TFA) solution at 0°C for 2 hours.
-
Causality: The isopropylidene group is highly sensitive to acid. Controlled, mild acidic conditions at low temperatures are required to selectively cleave the acetal protecting group without hydrolyzing the newly formed ethyl glycosidic bond.
Step 5: Purification
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Action: Neutralize the reaction mixture, concentrate under reduced pressure, and purify via silica gel flash chromatography (eluent: CHCl 3 /MeOH).
Caption: Stereoselective synthetic workflow for Ethyl β-D-apiofuranoside.
Analytical Validation (NMR Spectroscopy)
The most critical aspect of the synthesis is confirming the β -anomeric configuration. Because the furanose ring is highly flexible (adopting envelope or twist conformations), standard Karplus equation predictions for rigid pyranoses do not directly apply[5]. However, the geometry of apiofuranosides provides a self-validating diagnostic tool.
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1 H NMR Causality: In β -D-apiofuranosides, the dihedral angle between the anomeric proton (H-1) and the adjacent proton (H-2) is approximately 90°. According to the Karplus relationship, a 90° dihedral angle results in a near-zero vicinal coupling constant ( 3J1,2 ). Therefore, the H-1 proton will appear as a sharp singlet or a very fine doublet ( J<2.0 Hz) around δ 4.9 – 5.1 ppm[6]. If the α -anomer were present, a much larger coupling constant ( J≈4−5 Hz) would be observed.
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13 C NMR Causality: The anomeric carbon (C-1) typically resonates near δ 109–111 ppm, which is highly characteristic of a β -furanoside linkage compared to pyranoside equivalents[5].
Biological Relevance and Enzymatic Screening
While chromogenic substrates like 4-nitrophenyl β -D-apiofuranoside are widely used for rapid colorimetric screening of β -D-apiofuranosidases (e.g., from Aspergillus strains)[2], Ethyl β -D-apiofuranoside plays a distinct role in advanced analytical biochemistry.
Because it lacks a bulky, non-natural aromatic aglycone, it more closely mimics the steric environment of natural plant oligosaccharides. It is frequently utilized in LC-MS/MS or GC-MS based kinetic assays where the release of ethanol or free D-apiose is quantified to determine the exact catalytic efficiency ( kcat/Km ) of newly discovered glycoside hydrolases.
Caption: Enzymatic screening and hydrolysis pathway for apiofuranosidase activity.
References
- Pharmaffiliates. "Chemical Name : Ethyl β-D-apiofuranoside".
- BioCrick. "Aristol-9-en-8-one | CAS:25274-27-5 | Sesquiterpenoids". BioCrick.
- Organic & Biomolecular Chemistry. "Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan". RSC Publishing.
- PubMed. "Efficient chemoenzymatic synthesis of 4-nitrophenyl β-d-apiofuranoside and its use in screening of β-d-apiofuranosidases". NIH.
- PMC. "Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays". NIH.
- Semantic Scholar. "Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and". Semantic Scholar.
Sources
- 1. Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient chemoenzymatic synthesis of 4-nitrophenyl β-d-apiofuranoside and its use in screening of β-d-apiofuranosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Aristol-9-en-8-one | CAS:25274-27-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
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